molecular formula C12H11F2NO3S B13373882 4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide

4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide

Cat. No.: B13373882
M. Wt: 287.28 g/mol
InChI Key: PIMPKTGQKDCCEG-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a furylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate compound with 2-furylmethylamine to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: The inhibition of enzymes can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(difluoromethyl)-N-(2-furylmethyl)benzenesulfonamide: Unique due to the presence of both difluoromethyl and furylmethyl groups.

    4-(chloromethyl)-N-(2-furylmethyl)benzenesulfonamide: Similar structure but with a chloromethyl group instead of difluoromethyl.

    4-(methyl)-N-(2-furylmethyl)benzenesulfonamide: Lacks the difluoromethyl group, making it less reactive.

Properties

Molecular Formula

C12H11F2NO3S

Molecular Weight

287.28 g/mol

IUPAC Name

4-(difluoromethyl)-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11F2NO3S/c13-12(14)9-3-5-11(6-4-9)19(16,17)15-8-10-2-1-7-18-10/h1-7,12,15H,8H2

InChI Key

PIMPKTGQKDCCEG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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